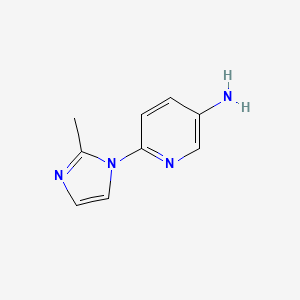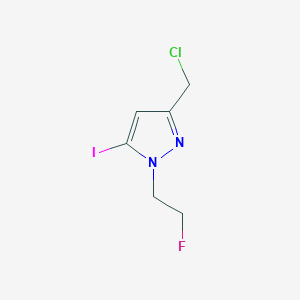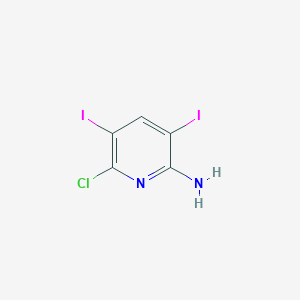
3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action, which makes it an attractive candidate for further exploration.
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine involves the inhibition of a specific enzyme called monoamine oxidase B (MAO-B). MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine increases the levels of dopamine in the brain, which has been found to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine have been extensively studied in animal models. It has been found that this compound increases the levels of dopamine in the brain, which has been associated with improved cognitive function and motor control. Additionally, this compound has been found to have antioxidant properties, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine in lab experiments is its unique mechanism of action, which makes it an attractive candidate for further exploration in the field of neuroscience. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research on 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine. One of the most promising directions is to further explore its potential as a therapeutic agent for the treatment of various neurological disorders. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and its potential as a neuroprotective agent. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 1-methyl-1H-pyrazol-3-amine with 3-methylbenzyl chloride in the presence of a base to form the corresponding sulfonamide. This sulfonamide is then reacted with piperidine in the presence of a reducing agent to form the final product.
Applications De Recherche Scientifique
The unique mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine has made it an attractive candidate for use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where this compound has been found to have potential as a therapeutic agent for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-14-5-3-6-15(11-14)13-23(21,22)20-9-4-7-16(12-20)17-8-10-19(2)18-17/h3,5-6,8,10-11,16H,4,7,9,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLRWWRTIIVUDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2412482.png)

![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)

![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide](/img/structure/B2412491.png)

![2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2412494.png)
![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)
![[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate](/img/structure/B2412502.png)
